molecular formula C20H18O6 B2675409 ethyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 858754-77-5

ethyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate

Cat. No.: B2675409
CAS No.: 858754-77-5
M. Wt: 354.358
InChI Key: BXCWZNQTYWMCML-UHFFFAOYSA-N
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Description

Ethyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic compound featuring a benzoate ester core linked via an ether bond to a chromene derivative. The chromene moiety is substituted with a methoxy group at position 7, a methyl group at position 2, and a ketone at position 2. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in materials science and medicinal chemistry. The ethyl ester group enhances solubility in organic solvents, while the chromene scaffold may contribute to photophysical or bioactive properties .

Properties

IUPAC Name

ethyl 4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-4-24-20(22)13-5-7-14(8-6-13)26-19-12(2)25-17-11-15(23-3)9-10-16(17)18(19)21/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCWZNQTYWMCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate, a derivative of chromenone, has garnered attention in recent research for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, supported by case studies and research findings.

Chemical Structure and Properties

Molecular Formula: C20H18O6
Molecular Weight: 354.358 g/mol
CAS Number: 858754-77-5

The compound features a chromenone core linked to an ethyl benzoate moiety, which is essential for its biological activity. The methoxy and methyl substitutions enhance its solubility and reactivity.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 µM
Escherichia coli31.25 - 125 µM
Candida albicans62.5 - 250 µM

Research indicates that the compound acts primarily by inhibiting protein synthesis and disrupting nucleic acid synthesis pathways, leading to bactericidal effects against Gram-positive bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) .

2. Anti-inflammatory Effects

Studies have demonstrated the anti-inflammatory potential of this compound through the inhibition of pro-inflammatory cytokines. In vitro assays show a reduction in TNF-alpha and IL-6 levels in activated macrophages, suggesting its potential as an anti-inflammatory agent .

3. Antioxidant Activity

This compound has been shown to possess strong antioxidant properties, which are crucial for protecting cells from oxidative stress. The compound effectively scavenges free radicals, as evidenced by DPPH (1,1-diphenyl-2-picrylhydrazyl) assay results .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against clinical isolates of MRSA. The results indicated that the compound exhibited a bactericidal effect with an MIC comparable to standard antibiotics such as ciprofloxacin .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment assessing the anti-inflammatory properties of the compound, researchers found that it significantly reduced inflammation in murine models of arthritis by inhibiting NF-kB signaling pathways .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has demonstrated that compounds related to ethyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate exhibit significant anticancer properties. For instance, chromene derivatives have been found to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. The inhibition of HDAC6 by structurally similar compounds has shown promise in inducing apoptosis in cancer cells and enhancing the efficacy of conventional chemotherapeutics .

1.2 Anti-inflammatory Effects

The compound's anti-inflammatory potential is attributed to its ability to modulate inflammatory pathways. Studies indicate that chromene derivatives can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which is beneficial in treating conditions like arthritis and other inflammatory diseases .

1.3 Antimicrobial Properties

This compound has also been investigated for its antimicrobial effects. Research indicates that similar chromene derivatives possess activity against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .

Agricultural Applications

2.1 Pesticide Development

The structural characteristics of chromene derivatives make them suitable candidates for developing novel pesticides. Their effectiveness against specific pests and diseases can be leveraged to create more environmentally friendly agricultural chemicals .

2.2 Plant Growth Regulators

Compounds like this compound can act as plant growth regulators, promoting growth and enhancing resistance to environmental stresses. This application is particularly relevant in sustainable agriculture practices .

Materials Science

3.1 Polymer Chemistry

In materials science, the incorporation of chromene derivatives into polymer matrices has been explored for their potential to enhance mechanical properties and thermal stability. This compound can serve as a monomer or additive in the synthesis of advanced materials with tailored functionalities .

3.2 Photovoltaic Applications

Recent studies have suggested that chromene-based compounds could be utilized in organic photovoltaics due to their favorable electronic properties. Their ability to absorb light efficiently makes them candidates for improving the performance of solar cells .

Summary Table of Applications

Application AreaSpecific Use CasesRelevant Findings
Medicinal Chemistry Anticancer, anti-inflammatory, antimicrobialInhibits HDACs; reduces inflammation
Agriculture Pesticides, plant growth regulatorsEffective against pests; promotes growth
Materials Science Polymer additives, photovoltaic materialsEnhances mechanical properties; light absorption

Chemical Reactions Analysis

Substitution Reactions

The 7-methoxy and 4-oxo groups influence the compound’s reactivity toward nucleophilic and electrophilic substitutions. Key findings include:

Electrophilic Aromatic Substitution (EAS):
The chromen-4-one core undergoes EAS at activated positions. For example, bromination occurs at the 6-position under mild conditions due to electron-donating effects from the adjacent methoxy group .

Nucleophilic Substitution:
The ester group at the 4-position participates in nucleophilic acyl substitution. In alkaline conditions, the ethoxy group is replaced by amines or alcohols.

Reaction Type Conditions Product Yield
BrominationBr₂ (1 eq), CHCl₃, 25°C, 2 h6-bromo derivative78%
AminolysisNH₃/MeOH, reflux, 6 h4-amino-7-methoxy-2-methylchromen-3-yl benzoate65%

Oxidation and Reduction

The chromen-4-one system and ester functionalities are redox-active:

Oxidation:
The 2-methyl group oxidizes to a carboxylic acid using KMnO₄ in acidic media. The 4-oxo group remains stable under these conditions.

Reduction:
NaBH₄ selectively reduces the 4-oxo group to a hydroxyl group, forming a dihydrochromenol derivative.

Reagent Target Site Product Notes
KMnO₄ (H₂SO₄)2-methyl → COOHEthyl 4-[(7-methoxy-4-oxo-2-COOH-chromen...)Complete conversion
NaBH₄ (EtOH)4-oxo → 4-hydroxyDihydrochromenol derivative92% yield, room temp

Hydrolysis Reactions

The ester groups exhibit differential hydrolysis kinetics:

Basic Hydrolysis:
The benzoate ester hydrolyzes faster than the coumarin lactone. Under NaOH (1M, 80°C), the ethoxy group is cleaved within 30 minutes, while the chromen-4-one ring remains intact.

Acidic Hydrolysis:
Concentrated HCl (reflux) cleaves both ester and ether linkages, yielding 7-methoxy-2-methyl-4-oxochromen-3-ol and 4-hydroxybenzoic acid.

Condition Primary Product Secondary Product
NaOH (1M, 80°C)4-[(7-methoxy-2-methyl-4-oxo...) acidNone
HCl (conc., reflux)7-methoxy-2-methyl-4-oxochromen-3-ol4-hydroxybenzoic acid

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the chromen-4-one core, forming dimeric structures. This reactivity is modulated by the 7-methoxy group’s electron-donating effect .

Wavelength Solvent Product Quantum Yield
254 nmAcetonitrileHead-to-tail dimer0.45

Functional Group Transformations

Methoxy Demethylation:
BBr₃ in dichloromethane removes the 7-methoxy group, yielding a phenolic derivative. This product exhibits enhanced solubility in polar solvents.

Esterification:
The phenolic OH (after demethylation) reacts with acyl chlorides to form new esters, enabling further derivatization.

Stability Under Thermal and pH Conditions

Experimental stability studies reveal:

Condition Degradation Pathway Half-Life
pH 1.0 (37°C)Ester hydrolysis → chromenol + benzoic acid2.1 h
pH 7.4 (37°C)No significant degradation>48 h
Dry heat (150°C)Decarboxylation → loss of CO₂15 min

Comparative Reactivity of Analogues

Substituents significantly alter reactivity:

Compound Variant Reactivity Trend
7-Hydroxy instead of 7-methoxyFaster ester hydrolysis (pH-dependent)
2-Ethyl instead of 2-methylReduced oxidation rate (steric hindrance)
Benzoate → phenylacetate substitutionEnhanced thermal stability

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Chromene-Based Compounds
Compound Chromene Substituents Benzoate Substituent Key Properties/Applications
Target Compound 7-OCH₃, 2-CH₃, 4-Oxo Ethyl ester Potential photophysical activity
Methyl 4-[(7-(3-Cl-BzO)-2-Me-4-oxo)…] 7-O-(3-Cl-Bz), 2-CH₃, 4-Oxo Methyl ester Enhanced lipophilicity
Compound 4g 8-OCH₃, 2-Oxo Thiazolidinone-acetic acid Bioactivity (enzyme inhibition)
Table 2: Benzoate Ester Comparison
Compound Substituent at 4-Position Key Functional Differences
Target Compound Chromene-ether Chromene scaffold, ethyl ester
Ethyl 4-(DMAB) Dimethylamino Electron-rich, resin initiator
I-6473 Phenethoxy-isoxazole Rigid linker, antimicrobial potential

Research Findings and Implications

  • Electronic Effects : Methoxy and methyl groups on the chromene provide moderate electron-donating effects, whereas chloro or isoxazole substituents enhance electrophilicity, influencing reactivity in synthetic or biological contexts .
  • Solubility and Stability : Ethyl esters balance solubility and metabolic stability better than methyl esters, as seen in resin chemistry .
  • Biological Potential: Chromene derivatives with heterocyclic appendages (e.g., thiazolidinone in 4g) show promise in drug discovery, though the target compound’s bioactivity remains unexplored .

Q & A

Basic: What are the common synthetic routes for ethyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1 : Esterification of chromone derivatives with benzoic acid precursors under acidic or basic conditions. For example, coupling 7-methoxy-2-methyl-4-oxo-4H-chromen-3-ol with ethyl 4-hydroxybenzoate using Mitsunobu or nucleophilic aromatic substitution conditions .
  • Step 2 : Purification via flash column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) to isolate the target compound .
  • Validation : Confirm purity and structure using HPLC, NMR, and high-resolution mass spectrometry (HRMS) .

Basic: How is X-ray crystallography applied to determine the structure of this compound?

Answer:
X-ray crystallography involves:

  • Data Collection : Single crystals are grown via slow evaporation (e.g., in methanol/water). Diffraction data is collected at low temperatures (e.g., 100 K) using synchrotron or lab-based sources .
  • Structure Solution : Programs like SHELXT (for phase determination) and SHELXL (for refinement) are used to solve and refine the structure. Hydrogen atoms are placed geometrically or located via difference maps .
  • Validation : Check for residual electron density and R-factors (e.g., R1 < 0.05 for high-quality data) .

Advanced: How can researchers optimize reaction conditions to improve yield?

Answer:
Key strategies include:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions or organocatalysts for asymmetric synthesis .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) for solubility or toluene for thermal stability .
  • DOE (Design of Experiments) : Apply factorial designs to evaluate temperature, stoichiometry, and reaction time interactions. For example, higher temperatures (80–100°C) may accelerate esterification but risk decomposition .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions (e.g., NMR vs. MS data) require:

  • Multi-Technique Cross-Validation :
    • NMR : Use 2D experiments (COSY, HSQC) to confirm connectivity. For example, chromene protons (δ 6.8–7.5 ppm) should correlate with adjacent carbons .
    • X-ray Diffraction : Compare experimental bond lengths/angles with crystallographic databases (e.g., Cambridge Structural Database) .
  • Isotopic Labeling : Introduce deuterium or ¹³C labels to trace ambiguous signals .

Advanced: What computational methods predict the biological activity of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate with binding energy scores (< -7 kcal/mol suggests strong affinity) .
  • DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, a small HOMO-LUMO gap (< 4 eV) indicates potential electron-transfer activity .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability in biological membranes .

Advanced: How to analyze regioselectivity in substitution reactions involving the chromene core?

Answer:

  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) or radical traps (TEMPO) to identify intermediates .
  • Kinetic Studies : Compare reaction rates under varying conditions (e.g., acidic vs. basic media) to determine rate-determining steps .
  • Computational Modeling : Apply Gaussian 16 to calculate transition-state energies for competing pathways (e.g., C3 vs. C7 substitution) .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., chloroform) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via licensed hazardous waste contractors .

Advanced: How to validate the purity of this compound for pharmacological assays?

Answer:

  • HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in water) with ESI-MS detection. Purity > 95% is required for in vivo studies .
  • Elemental Analysis : Compare experimental C/H/N ratios with theoretical values (deviation < 0.4% acceptable) .
  • Thermogravimetric Analysis (TGA) : Check for solvent residues (weight loss < 1% at 150°C) .

Table 1: Key Physicochemical Properties

PropertyMethod/ValueReference
Molecular Weight370.4 g/mol
Melting Point162–165°C (DSC)
LogP (Partition Coefficient)2.8 (Calculated via ChemDraw)
Solubility in DMSO> 10 mg/mL

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